Cefalonium (anhydrous)

Description

Contextualization within Beta-Lactam Antibiotics and Cephalosporin (B10832234) Class

Cefalonium (B1668812) is a member of the beta-lactam family of antibiotics, a broad class of drugs characterized by the presence of a beta-lactam ring in their molecular structure. sigmaaldrich.com This structural feature is crucial for their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. sigmaaldrich.comtoku-e.com Specifically, cefalonium interferes with the enzymes responsible for the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall. toku-e.com This disruption leads to compromised cell wall integrity and ultimately, bacterial cell lysis. toku-e.com

Within the beta-lactam group, cefalonium is classified as a first-generation cephalosporin. toku-e.comhodoodo.comchemsrc.com This classification denotes its spectrum of activity, which is predominantly against Gram-positive bacteria, although it does exhibit some activity against select Gram-negative organisms. toku-e.com As a semi-synthetic compound, its development was aimed at providing effective antimicrobial action against specific pathogens. toku-e.com

Scope of Academic Inquiry into Cefalonium (Anhydrous)

Academic research on cefalonium (anhydrous) has largely concentrated on its application in veterinary medicine, with a particular focus on bovine health. The primary areas of investigation include:

Bovine Mastitis: A significant body of research explores the efficacy of cefalonium in treating and preventing mastitis in dairy cows, a common and costly disease in the dairy industry. chemsrc.commedchemexpress.comresearchgate.net Studies have investigated its effectiveness against key mastitis-causing pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis, and Corynebacterium bovis. researchgate.netbiomol.com

Antimicrobial Susceptibility: Researchers have conducted numerous antimicrobial susceptibility tests to determine the minimum inhibitory concentrations (MIC) of cefalonium against various bacterial isolates. biomol.com These studies are crucial for understanding its potency and for monitoring the development of antibiotic resistance. For instance, one study reported a 90% minimum inhibitory concentration (MIC90) of 2 µg/ml against pooled isolates of S. aureus from the milk of dairy cows with subclinical mastitis. biomol.comcaymanchem.com

Analytical Method Development: A considerable portion of academic work has been dedicated to developing and validating analytical methods for the detection and quantification of cefalonium residues in animal-derived food products, such as milk and muscle tissue. sigmaaldrich.commdpi.com Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for this purpose to ensure food safety and compliance with regulatory limits. sigmaaldrich.commdpi.com

Leukocyte Viability: Some studies have delved into the in vitro effects of cefalonium on the viability of bovine mammary leukocytes. One such study found that anhydrous cefalonium, when compared to a control group, resulted in a decrease in the viability of milk leukocytes. scielo.br

Chemical and Physical Properties of Cefalonium (Anhydrous)

| Property | Value |

| CAS Number | 5575-21-3 |

| Molecular Formula | C20H18N4O5S2 |

| Molecular Weight | 458.51 g/mol |

| Appearance | White to off-white powder |

| Solubility | Practically insoluble in water; Soluble in DMSO |

Data sourced from multiple references. sigmaaldrich.comtoku-e.comhodoodo.combiomol.comcaymanchem.com

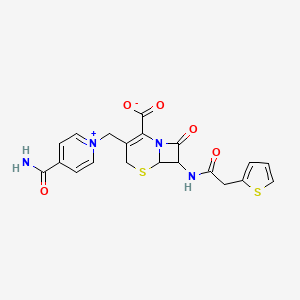

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZXNVLFJHCSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Research of Cefalonium Anhydrous Action

Elucidation of Bacterial Cell Wall Synthesis Inhibition

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. Cefalonium's primary mode of action is the inhibition of the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. noahcompendium.co.uktoku-e.com

Penicillin-Binding Protein (PBP) Interactions and Binding Affinity Research

Cefalonium (B1668812), like other β-lactam antibiotics, functions by interacting with and inhibiting penicillin-binding proteins (PBPs). noahcompendium.co.uktoku-e.comeuropa.eu PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the cross-linking of peptidoglycan chains, which provides the cell wall with its strength and rigidity. toku-e.comtaylorandfrancis.com The binding of cefalonium to these proteins is a critical step in its antibacterial mechanism. noahcompendium.co.ukeuropa.eu

Research has shown that the affinity of cephalosporins for different PBPs can vary, influencing their spectrum of activity. nih.govnih.gov In Gram-positive bacteria, particularly staphylococci, alterations in PBPs are a primary mechanism of resistance to cephalosporins. defra.gov.ukhpra.ie The effectiveness of cefalonium is therefore dependent on its ability to bind to the specific PBPs of a target bacterium with high affinity. nih.govnih.gov While specific binding affinity data for cefalonium across a wide range of bacterial PBPs is not extensively detailed in the provided results, its classification as a first-generation cephalosporin (B10832234) suggests a strong affinity for the PBPs of many Gram-positive bacteria. medchemexpress.com

Transpeptidase Enzyme Inhibition Mechanisms

The core of cefalonium's action lies in its ability to inhibit the enzymatic activity of transpeptidases. noahcompendium.co.uktaylorandfrancis.com These enzymes catalyze the formation of peptide cross-links between adjacent peptidoglycan strands. toku-e.com Cefalonium, being a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, fits into the active site of the transpeptidase. taylorandfrancis.comurology-textbook.com This interaction leads to the acylation of the enzyme's active site, forming a stable, covalent bond. biomol.comwikipedia.org This effectively inactivates the transpeptidase, preventing it from carrying out its essential function in cell wall synthesis. noahcompendium.co.ukbiomol.com

Impact on Peptidoglycan Cross-linking and Resultant Cellular Lysis

By inhibiting transpeptidases, cefalonium directly prevents the cross-linking of the peptidoglycan matrix. noahcompendium.co.uktoku-e.com This disruption of the final stage of cell wall synthesis results in a weakened and structurally unsound cell wall. toku-e.com As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure. europa.eu This leads to the formation of unstable bacterial forms during reproduction, which ultimately rupture, a process known as cellular lysis. noahcompendium.co.ukeuropa.eu This bactericidal mode of action is a hallmark of β-lactam antibiotics like cefalonium. noahcompendium.co.uk

Spectrum of Antimicrobial Activity in Research Models

Cefalonium is characterized as a broad-spectrum cephalosporin antibiotic. noahcompendium.co.uk Its efficacy has been evaluated against a range of bacteria commonly associated with infections in veterinary medicine, particularly bovine mastitis. noahcompendium.co.ukhyperdrug.co.uk

Gram-Positive Bacterial Efficacy Studies

Cefalonium demonstrates significant bactericidal activity against a majority of Gram-positive organisms. noahcompendium.co.ukmedchemexpress.com This includes both non-β-lactamase and β-lactamase producing strains. noahcompendium.co.uk

Table 1: In Vitro Efficacy of Cefalonium Against Gram-Positive Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.125 ncats.io |

| Streptococcus agalactiae | 0.0156 ncats.io |

| Streptococcus dysgalactiae | 0.0078 ncats.io |

| Streptococcus uberis | 0.06 ncats.io |

| Trueperella pyogenes (formerly Arcanobacterium pyogenes) | 0.125 ncats.io |

| Corynebacterium ulcerans | Active noahcompendium.co.uk |

| Corynebacterium bovis | Active msd-animal-health.co.inresearchgate.net |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Studies have consistently shown cefalonium's effectiveness against key mastitis pathogens like Staphylococcus aureus (including penicillin-resistant strains), Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis. noahcompendium.co.ukhyperdrug.co.uk Research comparing cefalonium to other antibiotics, such as cloxacillin (B1194729), for the treatment of mastitis caused by Corynebacterium bovis and Staphylococcus epidermidis found that cefalonium had a significantly higher cure rate. researchgate.netnih.gov

Gram-Negative Bacterial Efficacy Studies

While first-generation cephalosporins are generally more potent against Gram-positive bacteria, cefalonium also exhibits activity against several Gram-negative species. noahcompendium.co.ukwikipedia.org

Table 2: In Vitro Efficacy of Cefalonium Against Gram-Negative Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | 2 ncats.io |

| Klebsiella spp. | 2 ncats.io |

| Proteus spp. | Active noahcompendium.co.uk |

| Citrobacter spp. | Active noahcompendium.co.uk |

| Enterobacter spp. | Active noahcompendium.co.uk |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Research has confirmed the activity of cefalonium against Gram-negative bacteria such as Escherichia coli and Klebsiella spp., which are also implicated in bovine mastitis. noahcompendium.co.ukdefra.gov.ukdefra.gov.uk The antibacterial activity of cefalonium is notably not diminished in the presence of milk. noahcompendium.co.ukdefra.gov.uk

Specific Pathogen Susceptibility Research

Cefalonium is a first-generation cephalosporin antibiotic with a broad spectrum of activity that encompasses many Gram-positive and select Gram-negative bacteria. msd-animal-health.co.in Research into its efficacy has focused significantly on pathogens responsible for bovine mastitis. The susceptibility of various bacterial species to cefalonium has been determined through in vitro studies, primarily measuring the Minimum Inhibitory Concentration (MIC).

Staphylococcus aureus is a primary target for cefalonium, particularly in the context of veterinary medicine. clsi.orgmdpi.com Studies have established that cefalonium demonstrates potent bactericidal activity against S. aureus isolates from cases of bovine mastitis. mdpi.comresearchgate.net

An analysis of 130 S. aureus isolates from bovine mastitis revealed a modal MIC of 0.125 µg/mL for cefalonium. defra.gov.uk The epidemiological cut-off value (ECV), which distinguishes wild-type (susceptible) populations from those with potential resistance, was determined to be ≤0.5 µg/mL for cefalonium. defra.gov.ukui.ac.id Another study focusing on pooled isolates from lactating dairy cows with subclinical mastitis reported a higher MIC90 value of 2 µg/mL. nih.gov

Table 1: MIC Distribution of Cefalonium against Staphylococcus aureus Isolates (n=130) from Bovine Mastitis (Source: Adapted from Harada K, et al., 2020) defra.gov.ukmdpi.com

| MIC (µg/mL) | ≤0.03 | 0.063 | 0.125 | 0.25 | 0.5 | 1 | 2 | 4 | 8 | ≥16 |

| No. of Isolates | 3 | 12 | 40 | 39 | 17 | 7 | 1 | 1 | 1 | 9 |

This interactive table details the minimum inhibitory concentration (MIC) distribution for 130 isolates of S. aureus.

Research indicates that cefalonium is effective against Staphylococcus epidermidis. A 2004 study by Moroni et al. concluded that beta-lactam antibiotics, including cefalonium, were effective against S. epidermidis isolated from goats' milk. nih.gov More recent research has provided specific MIC values for cefalonium against S. epidermidis isolates recovered from subclinical mastitis in dairy cows. nih.gov

**Table 2: Cefalonium MIC and MBC against Staphylococcus epidermidis*** *(Source: Adapted from Li et al., 2022) nih.gov

| Parameter | Value (µg/mL) |

| Minimum Inhibitory Concentration (MIC) | 0.98 |

| Minimum Bactericidal Concentration (MBC) | 1.95 |

This table shows the in vitro antibacterial effect of cefalonium against S. epidermidis.

Staphylococcus caprae has also been identified as being susceptible to cefalonium. In a study evaluating coagulase-negative staphylococci from goats' milk, MIC measurements demonstrated that cefalonium was effective against S. caprae. nih.gov While specific quantitative data from this study is limited, the findings support the inclusion of S. caprae within cefalonium's spectrum of activity.

Streptococcus uberis is a significant mastitis pathogen that is listed as susceptible to cefalonium. clsi.orgnih.govdermnetnz.org In vitro susceptibility testing of European isolates has established specific MIC values, demonstrating good activity. msd-animal-health.pt A French study further detailed the MIC50 and MIC90 values, reinforcing its efficacy. msd-animal-health.pt

**Table 3: Cefalonium MIC Distribution against Streptococcus uberis*** *(Source: Adapted from de Jong et al., 2018; Poutrel et al., 2018) msd-animal-health.pt

| Parameter | Value (µg/mL) |

| MIC50 | ≤0.03 |

| MIC90 | 0.06 |

This table presents the MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of S. uberis isolates, respectively.

Trueperella pyogenes is consistently listed as a pathogen susceptible to cefalonium in product documentation. msd-animal-health.co.indefra.gov.uk While specific MIC data for cefalonium against T. pyogenes is limited in available literature, studies on related first-generation cephalosporins support its likely activity. For instance, research on T. pyogenes isolates from cattle and pigs found all strains to be susceptible to cefazolin (B47455). Furthermore, a study on isolates from food-producing ruminants reported low MIC90 values for other beta-lactams like penicillin and ceftiofur (B124693) (<1 µg/ml), suggesting these are effective empirical treatments for T. pyogenes infections.

The activity of cefalonium against Citrobacter species presents a complex picture. While some veterinary product summaries list Citrobacter spp. as a susceptible organism, defra.gov.uk the broader scientific literature notes that these bacteria can exhibit significant resistance to cephalosporins. Many Citrobacter species possess a chromosomally encoded AmpC β-lactamase, an enzyme that can hydrolyze and inactivate first-generation cephalosporins. This intrinsic resistance mechanism can lead to treatment failure. For example, one study reported that 100% of its Citrobacter isolates were resistant to the first-generation cephalosporin cefoxitin. Specific MIC data for cefalonium against Citrobacter species are not widely available in the reviewed literature.

Corynebacterium ulcerans is cited as being susceptible to cefalonium in veterinary formularies. msd-animal-health.co.in It is a Gram-positive bacillus that can cause mastitis in cattle and diphtheria-like illness. However, detailed, publicly available research on the specific MIC of cefalonium for C. ulcerans is scarce. Studies on its general antimicrobial susceptibility often focus on antibiotics used in human medicine, such as penicillins and macrolides, to which it is generally susceptible, although resistance can occur. mdpi.com

Similar to Citrobacter, there is conflicting information regarding the susceptibility of Enterobacter species to cefalonium. While listed as a target pathogen on some product labels, Enterobacter species are known to have intrinsic resistance to many first- and second-generation cephalosporins. This resistance is primarily due to the production of chromosomal AmpC β-lactamases, which effectively degrade these antibiotics. Therefore, despite being listed as a target, the clinical efficacy of cefalonium against Enterobacter infections may be limited. Specific cefalonium MIC studies for this genus are not readily found in the literature.

Cefalonium demonstrates activity against susceptible strains of Escherichia coli. clsi.orgnih.gov A study investigating pathogens from subclinical mastitis determined specific MIC and Minimum Bactericidal Concentration (MBC) values for cefalonium against E. coli isolates. nih.gov Another study investigated the Minimum Selective Concentration (MSC) of cefalonium for ESBL-producing E. coli, finding it to be above 0.4 µg/ml.

**Table 4: Cefalonium MIC and MBC against Escherichia coli*** *(Source: Adapted from Li et al., 2022) nih.gov

| Parameter | Value (µg/mL) |

| Minimum Inhibitory Concentration (MIC) | 3.91 |

| Minimum Bactericidal Concentration (MBC) | 7.81 |

This table shows the in vitro antibacterial effect of cefalonium against E. coli.

Klebsiella species are included in the spectrum of activity for cefalonium-based veterinary products. msd-animal-health.co.indefra.gov.uknih.gov However, like other Gram-negative bacteria in the Enterobacteriaceae family, Klebsiella can exhibit high rates of resistance to beta-lactam antibiotics, often through the production of extended-spectrum β-lactamases (ESBLs). While specific MIC data for cefalonium against Klebsiella are limited, data for the related first-generation cephalosporin, cefazolin, can provide some context. The Clinical and Laboratory Standards Institute (CLSI) has established systemic MIC breakpoints for cefazolin against Klebsiella pneumoniae, with values of ≤2 µg/mL considered susceptible, 4 µg/mL as intermediate, and ≥8 µg/mL as resistant. clsi.org

Advanced Studies on Antimicrobial Resistance Mechanisms to Cefalonium Anhydrous

Enzymatic Inactivation by Beta-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics like cefalonium (B1668812) is the production of β-lactamase enzymes. msdmanuals.comnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. noahcompendium.co.ukmsdmanuals.com

A common mode of acquiring resistance to cephalosporins involves plasmid-encoded β-lactamases. toku-e.com Plasmids are extrachromosomal genetic elements that can be transferred between bacteria, facilitating the rapid spread of resistance genes. plos.orgwikipedia.org These plasmids often carry genes for multiple resistance mechanisms, contributing to multidrug resistance. wikipedia.orgnih.gov In Gram-negative bacteria, plasmid-mediated resistance is a significant concern. For instance, the blaCMY-2 gene, which is often found on plasmids, encodes a cephamycinase that confers resistance to ceftiofur (B124693), a related cephalosporin (B10832234). plos.org The transfer of such plasmids is a key driver for the dissemination of resistance among bacterial populations. plos.orgwikipedia.org

Some bacteria possess chromosomally encoded β-lactamases. nih.gov In certain species, the expression of these chromosomal β-lactamases can be induced by the presence of a β-lactam antibiotic. nih.gov Mutations can lead to the constitutive overproduction of these enzymes, resulting in stable, high-level resistance. nih.gov For example, some members of the Proteeae tribe have inducible chromosomal β-lactamases, and mutations can cause these enzymes to be continuously produced, leading to resistance. nih.gov While plasmid-mediated resistance is often transferable, chromosomal resistance is passed down vertically to daughter cells. google.com

Table 1: Comparison of Plasmid-Mediated and Chromosomal β-Lactamase Resistance

| Feature | Plasmid-Mediated Resistance | Chromosomal Resistance |

| Genetic Element | Plasmids (extrachromosomal DNA) toku-e.com | Chromosome (essential bacterial DNA) nih.gov |

| Mode of Transfer | Horizontal (between bacteria) plos.orgwikipedia.org | Vertical (from parent to daughter cells) google.com |

| Spread of Resistance | Rapid and widespread plos.orgwikipedia.org | Slower, within a bacterial lineage google.com |

| Associated Genes | Often carry multiple resistance genes wikipedia.orgnih.gov | Typically involves mutation of existing genes nih.gov |

Plasmid-Mediated Resistance Mechanisms

Cellular Permeability Alterations and Reduced Drug Uptake

Another significant mechanism of resistance is the reduction of the drug's ability to reach its target within the bacterial cell. defra.gov.ukresearchgate.net This can be achieved by decreasing the permeability of the bacterial cell wall or by actively pumping the antibiotic out of the cell. ofrf.orgreactgroup.org Gram-negative bacteria, with their outer membrane, can naturally limit the uptake of certain large antibiotic molecules. nih.gov Changes in the structure of this outer membrane can further impede the entry of drugs like cefalonium. ofrf.org Additionally, some bacteria possess efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching a high enough concentration to be effective. ofrf.orgreactgroup.org

Structural Modifications of Penicillin-Binding Proteins

Cefalonium, like other β-lactam antibiotics, exerts its effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. noahcompendium.co.uktoku-e.com A crucial resistance mechanism, particularly in Gram-positive bacteria like staphylococci, is the alteration of these PBPs. defra.gov.ukdefra.gov.uk Mutations in the genes encoding PBPs can lead to structural changes in these proteins, reducing their affinity for β-lactam antibiotics. nih.govwikipedia.org This means that even if the antibiotic enters the cell, it cannot effectively bind to its target to inhibit cell wall synthesis. wikipedia.org The presence of modified PBPs, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), is a well-known example of this type of resistance. reactgroup.orgwikipedia.org

Genetic Basis of Resistance Development in Microbial Populations

The development of resistance to cefalonium in microbial populations is driven by genetic changes. reactgroup.org These changes can occur through spontaneous mutations in the bacterial chromosome or through the acquisition of new genetic material via horizontal gene transfer. reactgroup.orgwikipedia.org Mutations can alter the target of the antibiotic (e.g., PBPs), decrease the permeability of the cell, or increase the production of inactivating enzymes. reactgroup.orgfrontiersin.org Horizontal gene transfer, primarily through plasmids, allows for the rapid spread of resistance genes between different bacteria, even across species. wikipedia.orgamazonaws.com This transfer of genetic information is a major factor in the emergence and dissemination of multidrug-resistant pathogens. wikipedia.org The selective pressure exerted by the use of antibiotics favors the survival and proliferation of these resistant strains. reactgroup.org

Surveillance and Monitoring Methodologies for Cefalonium Resistance in Veterinary Pathogens

Effective surveillance and monitoring are crucial for understanding and combating antimicrobial resistance. woah.org In veterinary medicine, this involves collecting data on resistance patterns in animal pathogens. researchgate.net National and international programs, such as the National Antimicrobial Resistance Monitoring System (NARMS) in the United States, track resistance in bacteria isolated from animals, retail meats, and humans. frontiersin.org

Methodologies for surveillance include:

Isolate Collection: Gathering bacterial isolates from clinically diseased animals and healthy animals at slaughter. woah.orgnih.gov

Antimicrobial Susceptibility Testing (AST): Determining the minimum inhibitory concentrations (MICs) of antibiotics like cefalonium against the isolated bacteria. This is often done using methods like broth microdilution or disk diffusion. frontiersin.orgnih.gov

Data Analysis and Reporting: Analyzing the collected data to identify trends in resistance, detect emerging resistance mechanisms, and inform treatment guidelines. woah.orgfrontiersin.org The use of standardized breakpoints and epidemiological cutoff values (ECVs) is important for harmonizing data across different laboratories and regions. researchgate.netfrontiersin.org

Molecular Characterization: Using molecular techniques to identify the specific genes responsible for resistance, such as those encoding β-lactamases or modified PBPs. researchgate.net

Table 2: Key Surveillance Components for Cefalonium Resistance

| Component | Description |

| Sampling Strategy | Collection of isolates from diverse animal populations and production systems to ensure representativeness. nih.gov |

| Laboratory Methods | Standardized antimicrobial susceptibility testing to ensure comparable and reliable data. frontiersin.org |

| Data Interpretation | Use of established clinical breakpoints and epidemiological cutoff values for accurate classification of isolates as susceptible or resistant. researchgate.net |

| Information Dissemination | Timely reporting of findings to veterinarians, policymakers, and public health officials to guide prudent antibiotic use. woah.org |

Pharmacokinetic Research Methodologies and Dynamics of Cefalonium Anhydrous

Absorption and Distribution Studies in Animal Models

Research into the absorption and distribution of cefalonium (B1668812) provides critical insights into its bioavailability and concentration at target sites following administration.

The absorption kinetics of cefalonium have been investigated following different routes of administration, with intramammary and oral routes being of principal interest in animal models.

Intramammary Absorption: In the target species, the dairy cow, pharmacokinetic studies have centered on intramammary administration. noahcompendium.co.uk Following the infusion of a C-14 radiolabelled cefalonium formulation into the udder of dry cows, the compound was found to be extensively but slowly absorbed. noahcompendium.co.ukeuropa.euresearchgate.netnih.gov This slow and prolonged absorption from the udder results in a fairly constant mean blood concentration of radioactivity for approximately 10 days after administration. noahcompendium.co.ukeuropa.euresearchgate.netnih.gov Serum concentrations in dry cows after intramammary treatment were observed to be between 0.21 and 0.42 µg/ml at 8 hours, and 0.15 to 0.27 µg/ml at 12 hours post-treatment. europa.eu A mean peak plasma concentration of 0.268 µg equivalents/ml was recorded at 36 hours after administration of a radiolabelled dose. europa.eu Plasma levels of radioactivity were generally noted to be higher than those in whole blood, which suggests a limited uptake of cefalonium and its metabolites into blood cells. noahcompendium.co.uk

Oral Absorption: Studies in laboratory animals have shown that cefalonium is poorly absorbed from the gastrointestinal tract. europa.eu Research in dogs demonstrated that the drug is absorbed after oral administration, but blood levels were relatively low. noahcompendium.co.ukeuropa.eu Similar findings were reported in rats. europa.eu This poor oral absorption is a characteristic that cefalonium likely shares with the structurally related cephalosporin (B10832234), cefaloridine. noahcompendium.co.ukdefra.gov.uk

Table 1: Peak Serum/Plasma Concentrations of Cefalonium After Oral Administration in Animal Models

| Animal Model | Dose | Peak Concentration (µg/ml) | Time to Peak |

|---|---|---|---|

| Dog | 10 mg/kg bw | <0.03 - 0.33 | 2 hours |

| Dog | 50 mg/kg bw | 0.38 - 0.57 | 2 hours |

| Dog | 100 mg/kg bw | 0.30 - 1.76 | 4 hours |

| Dog | 1000 mg/kg bw | 1.63 - 2.86 | 8 hours |

| Rat | 2000 mg/kg bw | 0.38 - 0.675 | 2 - 4 hours |

Tissue distribution studies, primarily conducted in dry cows using radiolabelled cefalonium, have identified the pattern of its dissemination throughout the body following intramammary administration. europa.eu These investigations are crucial for understanding residue levels in edible tissues.

Studies where radiolabelled cefalonium was infused into the udder of dry cows revealed that the kidney is a major target tissue for residue accumulation. europa.eu At 36 hours after administration, the mean total cefalonium-derived residues were highest in the kidney, followed by the liver, fat, and muscle. europa.eu By 96 hours post-administration, residue levels had decreased in most tissues, although no significant decline was observed in the liver. europa.eu In another study, residues in the udder tissue itself ranged from less than 80 to 4490 µg/kg after three weeks. europa.eu

Table 2: Total Cefalonium-Derived Residue Concentrations in Tissues of Dry Cows After Intramammary Administration

| Time After Infusion | Kidney (µg eq/kg) | Liver (µg eq/kg) | Fat (µg eq/kg) | Muscle (µg eq/kg) |

|---|---|---|---|---|

| 36 hours | 673 | 60 | 15 | 9 |

| 96 hours | Levels were somewhat lower, though no decline was observed in the liver. | |||

| 18 days (post-calving) | 265 | 43 | <23 | <13 |

| 49 days (post-calving) | 146 | 28 | <23 | <13 |

In Vivo Absorption Kinetics from Various Routes (e.g., Intramammary, Oral)

Metabolism and Excretion Pathways in Animal Systems

The elimination of cefalonium from the body involves both metabolic biotransformation and excretion. Research has focused on identifying the primary routes and the nature of the excreted substances.

The primary route of excretion for cefalonium absorbed systemically is via the kidneys into the urine. noahcompendium.co.ukeuropa.euresearchgate.netnih.gov Studies using C-14 radiolabelled cefalonium in dry cows after intramammary administration showed that a significant portion of the absorbed dose is eliminated in the urine. noahcompendium.co.ukeuropa.eu Between 7% and 13% of the total radioactive dose was excreted in the urine on each of the first three days following administration. noahcompendium.co.ukeuropa.euresearchgate.netnih.gov In one radiolabel study, about 29% of the total dose was excreted in urine within the first three days, and approximately 33% to 36% was eliminated via this route over the first seven days. europa.eu High concentrations of microbiologically active cefalonium have been detected in urine, with levels up to 23 µg/ml on the first day, which gradually decreased over the following weeks. europa.eu

Biliary and subsequent fecal excretion represent a minor pathway for the elimination of cefalonium. noahcompendium.co.ukeuropa.eu In studies with radiolabelled cefalonium in cows, daily excretion in feces accounted for less than 1% of the administered dose over the first three days. noahcompendium.co.ukeuropa.euresearchgate.netnih.gov Over a seven-day period, the total fecal excretion was reported to be between 3% and 5% of the dose. europa.eu In one experiment, the cumulative fecal excretion after three days was approximately 2% of the total radioactive dose. europa.eu This indicates that direct elimination through the gut or excretion into bile is limited for this compound.

The extent of cefalonium metabolism appears to vary depending on the biological matrix. Many cephalosporins are known to be eliminated unchanged in the urine, and it is considered likely that a significant portion of systemically absorbed cefalonium is also excreted as the parent compound in urine, particularly at early time points. noahcompendium.co.ukdefra.gov.uk

However, evidence strongly suggests that metabolism or degradation does occur. In studies with radiolabelled cefalonium in cows, the concentration of the parent cefalonium in milk after calving accounted for only a small fraction of the total radioactive residue. noahcompendium.co.ukdefra.gov.uk This finding indicates that biotransformation or degradation takes place within the udder. noahcompendium.co.ukdefra.gov.uk Subsequent analysis of these milk samples determined that the resulting metabolites or degradation products possessed no antibiotic activity. noahcompendium.co.ukdefra.gov.uk Furthermore, in kidney tissue, it was noted that most of the total residue consisted of metabolites, which were not identified. europa.eu

Despite the evidence for its biotransformation, specific structural identification of cefalonium metabolites in biological matrices like urine, milk, or tissues is not extensively documented in the reviewed scientific literature. Original studies sometimes detected the presence of cefalonium and/or its biologically active metabolites using microbiological assays, without chemically identifying them. noahcompendium.co.ukdefra.gov.uk

Biliary and Fecal Excretion Investigations

Advanced Pharmacokinetic Modeling and Simulation

The study of how a drug moves through the body is crucial for understanding its efficacy and duration of action. For veterinary drugs like Cefalonium, advanced modeling techniques are employed to predict its behavior in target animals.

Compartmental and Physiologically Based Pharmacokinetic (PBPK) Model Development

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. Two primary approaches are compartmental modeling and physiologically based pharmacokinetic (PBPK) modeling.

Compartmental models are empirical and describe the body as a series of interconnected compartments. While simpler, a single-compartment model may be sufficient for analyzing drug residues but often lacks the complexity to fully understand efficacy. researchgate.net PBPK models, in contrast, are more mechanistic. They are built using physiological data such as tissue composition and blood flow, combined with the physicochemical properties of the drug. universiteitleiden.nl This approach allows for a more detailed prediction of drug distribution and concentration in specific tissues and organs. universiteitleiden.nlnih.gov

Recent advancements have seen the application of PBPK models to describe the pharmacokinetics of intramammary drugs, providing a mechanistic understanding of drug movement within the udder. researchgate.net These models can be combined with nonlinear mixed-effects (NLME) methods to analyze data from large, diverse populations of animals. researchgate.net While these modeling techniques are established for many antibiotics used in dairy cattle, including other cephalosporins like cefazolin (B47455) and cefuroxime, specific, publicly available PBPK or comprehensive compartmental models for Cefalonium (anhydrous) are not detailed in the reviewed literature. researchgate.netnih.gov The development of such models would be beneficial for predicting withdrawal intervals and optimizing use. researchgate.net

Drug Concentration-Time Relationship Modeling in Milk and Other Biological Fluids

Modeling the drug concentration-time relationship in milk is essential for ensuring both treatment effectiveness and food safety. After intramammary administration, a drug's concentration in milk is influenced by the physiology of the mammary gland. researchgate.net

Cellular Pharmacodynamics: Effects on Host Immune Cells

Research on Cefalonium's Impact on Immune Cell Functionality

A drug's impact on the functional capacity of immune cells, such as their ability to engulf pathogens (phagocytosis), is a crucial consideration. researchgate.net Research indicates that the effectiveness of an anti-mastitis drug is not solely dependent on its direct antimicrobial action but also on how it affects the activity of the mammary gland's defense cells. researchgate.net

Studies have investigated the effect of anhydrous Cefalonium on the phagocytic function of milk leukocytes. In one in vitro phagocytosis test, milk samples were exposed to Cefalonium. The results showed that the mean phagocytosis rate for cells treated with Cefalonium was not significantly different from that of the control group. researchgate.net This finding suggests that Cefalonium does not impair this key aspect of immune cell functionality. researchgate.netresearchgate.net This is a favorable characteristic, as an effective immunological response is essential for controlling mammary infections. scielo.br

Analytical Methodologies for Cefalonium Anhydrous in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating Cefalonium (B1668812) from complex mixtures, enabling its precise measurement. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and determination of Cefalonium. nih.gov It is frequently coupled with Diode-Array Detection (DAD) or mass spectrometry for robust analysis in various sample types, including milk. mdpi.com HPLC methods often utilize C18 columns for chromatographic separation. nih.govresearchgate.net For instance, a method for analyzing Cefalonium in milk used a C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) under a gradient elution program. nih.gov Another study utilized a Kinetex C18 column with an isocratic mobile phase of acetonitrile-water (50:50, v/v) for the determination of ceftiofur (B124693), a related cephalosporin (B10832234), showcasing a common approach for this class of compounds. researchgate.net HPLC is also integral to biosynthetic studies of cephalosporins, where it has been used to isolate and prepare pure compounds like penicillin N from fermentation broths. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and substantially faster analysis times. ub.edueag.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) which operate at much higher pressures. eag.com

Several UHPLC methods have been developed for Cefalonium analysis. One such method for determining nine cephalosporin residues, including Cefalonium, in beef employed an ACQUITY UPLC BEH C18 column, achieving separation within 5 minutes. researchgate.net Similarly, a multi-residue analysis of various antibiotics in cow's milk compared LC-MS/MS and UPLC-MS/MS, noting the superior speed and sensitivity of the UPLC system. ub.edu Another study focused on analyzing 43 antibiotics in bivalves used a Waters Acquity UPLC HSS T3 column. mdpi.com The implementation of UHPLC is particularly beneficial for high-throughput screening of a large number of samples in routine analysis. ub.edu

Coupled Mass Spectrometry Techniques (LC-MS/MS) for Residue Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of Cefalonium residues in complex matrices like milk, beef, and other animal-derived foods. nih.govresearchgate.netub.educabidigitallibrary.org This technique provides exceptional selectivity and sensitivity, allowing for reliable quantification at very low concentration levels. ub.edu

In LC-MS/MS methods for Cefalonium, analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode. nih.govcabidigitallibrary.org Quantification is achieved through multiple reaction monitoring (MRM), which enhances specificity by monitoring specific precursor-to-product ion transitions. nih.govcabidigitallibrary.org For Cefalonium, a common quantitative ion transition monitored is m/z 459.4 → 337.3. cabidigitallibrary.org These methods demonstrate excellent performance, with limits of detection (LOD) and quantification (LOQ) reported in the low microgram per kilogram (µg/kg) range. For example, a method for Cefalonium in milk reported an LOD of 0.5 µg/kg and an LOQ of 2 µg/kg. nih.govcabidigitallibrary.org

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Column | C18 | nih.gov |

| Mobile Phase | 0.1% formic acid in water and acetonitrile (gradient elution) | nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Range | 2-200 µg/L | nih.gov |

| Limit of Detection (LOD) | 0.5 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | 2 µg/kg | nih.gov |

| Mean Recoveries | 78.5% - 86.2% | nih.gov |

Sample Preparation and Extraction Methods for Biological and Food Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to isolate Cefalonium from interfering components present in complex biological and food matrices. researchgate.net

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of Cefalonium from samples like milk and muscle tissue. researchgate.netmdpi.com The principle of SPE involves partitioning the analyte between a liquid sample and a solid sorbent. The analyte is retained on the sorbent, while matrix interferences are washed away; the purified analyte is then eluted with a small volume of solvent.

For Cefalonium and other cephalosporins, hydrophilic-lipophilic balanced (HLB) cartridges, such as Oasis HLB, are commonly used. researchgate.netub.educabidigitallibrary.org For example, a method for analyzing Cefalonium in beef used an Oasis HLB SPE column for cleanup after an initial extraction with acetonitrile and water. researchgate.net Another approach for multi-residue analysis in milk also utilized Oasis HLB cartridges, which were preconditioned with methanol (B129727) and water before sample loading. ub.edu A filtered SPE technique based on PRiME HLB has also been developed, offering a faster, single-step process without the need for activation and elution, simplifying the workflow for analyzing sixteen cephalosporins, including Cefalonium, in milk. rsc.org Other SPE sorbents used for related antibiotic classes include Phenomenex Strata-X. mdpi.comamericanpharmaceuticalreview.com

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.net |

| Sample Matrix | Beef | researchgate.net |

| Extraction | Homogenization and extraction with acetonitrile and water | researchgate.net |

| Cleanup Technique | Solid-Phase Extraction (SPE) | researchgate.net |

| SPE Sorbent | Oasis HLB (500 mg, 6 mL) | researchgate.net |

| Elution Solvent | Acetonitrile-water (7:3, v/v) | researchgate.net |

| Limit of Quantification (LOQ) | 0.5 µg/kg for Cefalonium | researchgate.net |

| Recoveries | 74.2% - 119% | researchgate.net |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comzinsser-analytic.com This method is used to extract analytes like Cefalonium from complex aqueous samples into an organic phase, leaving polar interferences behind. veeprho.com

LLE has been successfully applied in the analysis of β-lactam antibiotics, including Cefalonium, in bovine milk. tandfonline.comnih.gov One study described a method where sample preparation was performed by LLE, followed by two additional cleanup steps: low-temperature purification and solid-phase dispersion cleanup. tandfonline.comnih.gov In another instance, a research group developed a method for fourteen β-lactam antibiotics in bovine milk using LLE, where C18 bulk sorbent was added directly to the sample for purification after the initial extraction. mdpi.com The choice of extraction solvent is crucial and is based on the analyte's properties; acetonitrile is a commonly used solvent for extracting Cefalonium and related compounds from milk. nih.govmdpi.com Optimization of LLE protocols can involve adjusting the pH of the aqueous phase or adding salt to decrease the analyte's solubility in the aqueous layer and improve its recovery in the organic phase. chromatographyonline.com

QuEChERS Method Applications

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the determination of Cefalonium residues, particularly in complex matrices like milk. nih.govsemanticscholar.org This approach simplifies the sample preparation process, offering a rapid and efficient alternative to traditional extraction techniques. ub.edu

In a typical QuEChERS procedure for Cefalonium in milk, the sample is first extracted with acetonitrile, often containing an acid like acetic acid, to facilitate the separation of the analyte from the matrix components. nih.gov This is followed by a centrifugation step to separate the liquid and solid phases. The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup step. This involves adding a combination of sorbents, such as C18 and magnesium sulfate, to remove interfering substances like fats and proteins. nih.govub.edu

For instance, one validated method for the simultaneous determination of six cephalosporins, including Cefalonium, in milk utilized a QuEChERS-based extraction. The milk samples were extracted with acetonitrile containing 1% acetic acid. The subsequent cleanup was performed using a C18 adsorbent. nih.gov This method, coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), proved to be simple, rapid, and sensitive for the analysis of cephalosporin residues in milk. nih.gov

The effectiveness of the QuEChERS method is demonstrated by its good recovery rates and precision. nih.gov While some studies have noted that the limits of detection (LOD) and quantification (LOQ) of SPE methods might be slightly better, the QuEChERS approach often presents higher precision and accuracy. ub.edu Furthermore, the QuEChERS method is advantageous in its lower solvent consumption and faster sample throughput. ub.edu

Molecularly Imprinted Polymer (MIP) Extraction Research

Molecularly Imprinted Polymers (MIPs) represent a sophisticated and highly selective technique for the extraction of Cefalonium from various sample matrices. researchgate.netnih.gov MIPs are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional group orientation to the target analyte, in this case, Cefalonium. researchgate.net This "lock-and-key" mechanism allows for the highly selective binding of the target molecule, even in the presence of structurally similar compounds. researchgate.net

The synthesis of MIPs for Cefalonium extraction typically involves the polymerization of a functional monomer and a cross-linker in the presence of a template molecule (Cefalonium or a structural analog). nih.gov After polymerization, the template is removed, leaving behind cavities that are specifically tailored to rebind Cefalonium.

Research has demonstrated the successful application of MIPs in solid-phase extraction (MISPE) for the determination of Cefalonium and other cephalosporins in bovine milk. unesp.brbvsalud.orgexlibrisgroup.com In one study, a MISPE-UHPLC-MS/MS method was developed for the determination of several cephalosporins, including Cefalonium. nih.gov This method utilized a surrogate template molecule for the synthesis of the MIP, showcasing the versatility of the technique. nih.gov The use of MIPs as the sorbent material in extraction procedures offers significant advantages in terms of selectivity and can lead to cleaner extracts and more reliable analytical results.

Ultrasound-Assisted Extraction Approaches

Ultrasound-assisted extraction (UAE) is a modern and efficient technique that has been explored for the extraction of various organic compounds, including antibiotics like Cefalonium, from different sample types. researchgate.net The principle behind UAE is the use of acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles in the solvent. mdpi.com This process generates localized high pressures and temperatures, leading to cell wall disruption and enhanced mass transfer of the target analyte from the sample matrix into the solvent. mdpi.commdpi.com

The primary advantages of UAE include reduced extraction times, lower solvent consumption, and the ability to operate at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds like Cefalonium. researchgate.netmdpi.com It is considered a green analytical chemistry approach due to its efficiency and reduced environmental impact. researchgate.net

While direct studies detailing the specific parameters for UAE of Cefalonium are not extensively available, the general principles are applicable. The process can be optimized by adjusting factors such as ultrasonic power, temperature, and extraction time to maximize the recovery of the analyte. plos.org For instance, in the extraction of other bioactive compounds, it has been shown that increasing the temperature to an optimal point can enhance the diffusivity of the solvent into the cells and the solubility of the target compounds. plos.org UAE is often used in conjunction with other sample preparation techniques, such as QuEChERS, where sonication can be employed to improve the extraction efficiency. researchgate.net

Validation Parameters in Analytical Research

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The limit of detection (LOD) and limit of quantification (LOQ) are crucial validation parameters that define the sensitivity of an analytical method for Cefalonium. researchgate.net The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netsepscience.comeflm.eu

Several methods are used to determine the LOD and LOQ, including those based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. sepscience.com For the S/N method, the LOD is typically established at a ratio of 3:1, and the LOQ at 10:1. nih.gov The calibration curve method calculates the LOD as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ as 10 times this value. researchgate.netnih.gov

In the analysis of Cefalonium in milk using HPLC-MS/MS, one study reported an LOD of 0.5 µg/kg and an LOQ of 2 µg/kg. nih.gov Another study using QuEChERS coupled with UPLC-MS/MS for the determination of six cephalosporins, including Cefalonium, in milk found the LOD and LOQ to be in the range of 0.2-0.6 µg/kg and 0.8-2 µg/kg, respectively. nih.gov These values demonstrate the high sensitivity of modern chromatographic methods for the detection and quantification of Cefalonium residues.

Table 1: Reported LOD and LOQ Values for Cefalonium

| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) |

| HPLC-MS/MS | Milk | 0.5 | 2 |

| QuEChERS-UPLC-MS/MS | Milk | 0.2-0.6 | 0.8-2 |

This table presents a summary of reported Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Cefalonium in various studies.

Recovery and Reproducibility Assessments (Relative Standard Deviations)

Recovery and reproducibility are key indicators of the accuracy and precision of an analytical method for Cefalonium. Recovery refers to the extraction efficiency of a method, or the percentage of the known amount of an analyte that is recovered from the sample matrix. Reproducibility, often expressed as the relative standard deviation (RSD), measures the closeness of agreement between the results of measurements of the same analyte carried out under the same conditions. nuevo-group.com

For the analysis of Cefalonium in milk by HPLC-MS/MS, mean recoveries have been reported to be between 78.5% and 86.2% at various spiked concentrations. nih.gov The intra-day and inter-day RSDs for this method were found to be in the ranges of 1.5% to 6.2% and 2.9% to 5.6%, respectively, indicating good precision. nih.gov

A study using a QuEChERS-UPLC-MS/MS method for Cefalonium in milk reported recoveries between 75.1% and 94.4% at different spiked levels, with RSDs not exceeding 8.3%. nih.gov In another multi-residue analysis of veterinary drugs in seafood, which included Cefalonium, the method demonstrated recoveries for over 93% of the target compounds within the acceptable range of 60% to 120%, with repeatability RSDs of ≤20%. lcms.cz These findings underscore the reliability of these methods for the routine analysis of Cefalonium.

Table 2: Recovery and Reproducibility Data for Cefalonium Analysis

| Analytical Method | Matrix | Spiked Levels (µg/kg) | Mean Recovery (%) | RSD (%) |

| HPLC-MS/MS | Milk | LOQ, 1/2MRL, MRL, 2MRL | 78.5 - 86.2 | 1.5 - 6.2 (intra-day), 2.9 - 5.6 (inter-day) |

| QuEChERS-UPLC-MS/MS | Milk | 8, 16, 80 | 75.1 - 94.4 | ≤ 8.3 |

| LC-MS/MS | Seafood | 10, 25 | 60 - 120 | ≤ 20 |

This table summarizes the recovery and relative standard deviation (RSD) data from various studies on Cefalonium analysis.

Chromatographic Selectivity Enhancement Strategies

Chromatographic selectivity refers to the ability of an analytical system to differentiate between various sample components. inacom.nl Enhancing selectivity is crucial for the accurate quantification of Cefalonium, especially in complex matrices where co-eluting interferences can be present. teagasc.ie Several strategies can be employed to improve the selectivity of chromatographic methods.

One of the primary approaches is the optimization of the mobile phase composition. inacom.nl For reversed-phase HPLC, adjusting the type and proportion of the organic modifier (e.g., acetonitrile or methanol) can significantly alter the retention behavior of different compounds and improve their separation. inacom.nl The pH of the mobile phase is another critical parameter, particularly for ionizable compounds like Cefalonium. inacom.nl Fine-tuning the pH can change the ionization state of the analyte and, consequently, its interaction with the stationary phase, leading to better resolution from interfering peaks. inacom.nl

Microbiological Assay Development and Application for Cefalonium Detection

Microbiological assays are fundamental analytical tools for determining the potency of an antibiotic by measuring its inhibitory effect on the growth of susceptible microorganisms. longdom.org These methods offer a direct measure of the biological activity of an antibiotic, which is not always achievable with chemical methods that may not distinguish between active and inactive forms of a compound. banglajol.info The core principle involves comparing the growth inhibition of a specific microorganism by known concentrations of a reference standard antibiotic with the inhibition caused by the test sample. longdom.org Methodologies like agar (B569324) diffusion (including the cylinder-plate and disk methods), turbidimetric assays, and broth dilution are commonly employed. longdom.org

Microbiological Assay Development

The development of a microbiological assay for cefalonium involves selecting a suitable test microorganism that is highly sensitive to the antibiotic. Species such as Bacillus stearothermophilus, Bacillus subtilis, Staphylococcus aureus, and Escherichia coli have been utilized in assays for various cephalosporins and other β-lactam antibiotics. banglajol.infonih.govscielo.br The assay conditions, including the composition of the culture medium, pH, and incubation temperature, are optimized to ensure reproducible and accurate results. Validation of the assay is critical and involves assessing parameters such as linearity, precision, accuracy, and specificity to ensure the method is reliable for its intended purpose. scielo.br

A significant advancement in this area is the development of rapid, multi-residue assays. One such method utilizes a recombinant penicillin-binding protein (PBP) to detect a range of β-lactam antibiotics, including cefalonium, in milk. researchgate.net This type of assay is based on the competitive binding of the antibiotic to PBP, which is the natural target of β-lactams in bacterial cells. researchgate.nettoku-e.com

| Parameter | Description | Reference |

|---|---|---|

| Assay Type | Rapid multi-residue competitive receptor assay | researchgate.net |

| Biological Component | Recombinant penicillin-binding protein (PBP) 2x* from Streptococcus pneumoniae R6 | researchgate.net |

| Target Analytes | Detects 16 β-lactams, including Cefalonium, Penicillin G, Amoxicillin, Ceftiofur, and others | researchgate.net |

| Matrix | Milk | researchgate.net |

| Detection Level | Capable of detecting analytes at levels below the Maximum Residue Limit (MRL) | researchgate.net |

| Assay Time | Approximately 45 minutes for 42 samples | researchgate.net |

Application in Research

Microbiological assays have been applied in various research contexts to detect and quantify cefalonium. In pharmacokinetic studies, these assays were used to detect the presence of cefalonium and its biologically active metabolites in serum and urine following its administration. noahcompendium.co.ukdefra.gov.uk A key application is in residue analysis, particularly for food products of animal origin. For instance, validated microbiological methods have been employed to analyze milk samples to ensure that residues of microbiologically active cefalonium decline to acceptable levels. defra.gov.ukeuropa.eu Research has shown that while cefalonium is absorbed and excreted, its degradation products in milk may lack antibiotic activity, a determination made using microbiological assays. noahcompendium.co.ukdefra.gov.uk

A study examining cefalonium residues in milk from dry cows provides a clear example of the application of these assays. After intramammary treatment, the concentration of microbiologically active residues was monitored.

| Milking Post-Calving | Cefalonium Concentration (µg/kg) | Reference |

|---|---|---|

| 5th | 180 | europa.eu |

| 22nd | <10 | europa.eu |

Another critical application of microbiological assays is in determining the Minimum Inhibitory Concentration (MIC) of cefalonium against various bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This data is essential for understanding the antibiotic's spectrum of activity.

| Bacterium | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (Mode MIC of 130 isolates) | 0.125 | researchgate.net |

| S. epidermidis | Effective against | toku-e.com |

| S. caprae | Effective against | toku-e.com |

These applications demonstrate the utility of microbiological assays in providing crucial data on the biological activity and concentration of cefalonium in diverse research settings, from pharmacokinetic analysis to food safety and antimicrobial susceptibility testing.

Synthetic Chemistry and Derivatization Research of Cefalonium Anhydrous

Semi-Synthetic Pathway Investigations and Modifications

Cefalonium (B1668812) is a semi-synthetic, first-generation cephalosporin (B10832234) antibiotic. europa.eusmolecule.comtoku-e.com The term "semi-synthetic" signifies that the manufacturing process begins with a naturally occurring chemical scaffold that is subsequently modified in a laboratory to produce the final, active compound. eupati.eu This approach is common for many β-lactam antibiotics, including cephalosporins.

The production process for semi-synthetic medicines like cefalonium starts with the extraction and purification of a core molecular structure from a biological source, such as a fermentation broth of bacteria. eupati.eu For cephalosporins, this core is typically 7-aminocephalosporanic acid (7-ACA), which is derived from the natural antibiotic Cephalosporin C. The isolated core molecule then undergoes a series of controlled chemical reactions to add specific side chains that define the final drug's properties. eupati.eu

The synthesis of Cefalonium involves key modifications to this core structure, including the construction of the β-lactam ring system and the introduction of specific functional groups. smolecule.com The final structure of Cefalonium features a (2-thienylacetyl)amino group at the C-7 position and a (4-carbamoylpyridin-1-ium-1-yl)methyl group at the C-3 position of the cephem nucleus. hodoodo.comwikipedia.org These appended chemical moieties are largely responsible for the compound's specific antibacterial activity and pharmacokinetic profile. toku-e.com

Table 1: Key Structural Components of Cefalonium (Anhydrous)

| Component | Chemical Moiety | Position |

|---|---|---|

| Core Structure | Cephem Nucleus | - |

| Side Chain 1 | (2-thienylacetyl)amino | C-7 |

Structural Analogue Synthesis for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the development of new and improved antibiotic agents. nih.govmdpi.com For cephalosporins like Cefalonium, SAR research involves synthesizing a series of structural analogues where specific parts of the molecule are systematically altered to observe the effect on biological activity. nih.govnih.gov This research aims to enhance desirable properties such as antibacterial potency, spectrum of activity, and stability against bacterial resistance mechanisms like β-lactamase enzymes. nih.govwikipedia.org

The two primary sites for modification on the Cefalonium molecule are the C-7 acylamino side chain and the C-3 substituent.

C-7 Acylamino Side Chain: This group significantly influences the antibiotic's spectrum and potency. Research on other cephalosporins has shown that modifying this side chain can dramatically alter antibacterial efficacy. For example, in a series of 3-thiazoliomethyl cephalosporins, a 2-(2-aminothiazol-4-yl)-(Z)-2-methoxy-iminoacetamido group at the C-7 position was found to confer potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Synthesizing Cefalonium analogues with different acyl groups could similarly modulate its activity against various pathogens.

C-3 Substituent: The group at the C-3 position affects the compound's metabolism, stability, and pharmacokinetic properties. The (4-carbamoylpyridin-1-ium-1-yl)methyl group in Cefalonium is a key feature. Creating analogues with different heterocyclic or aliphatic groups at this position is a common strategy to optimize the drug's behavior in the body.

Table 2: Potential Modifications of Cefalonium for SAR Studies

| Modification Site | Example of Alteration | Potential Impact on Activity |

|---|---|---|

| C-7 Side Chain | Replace thiophene (B33073) ring with a furan (B31954) or phenyl ring. | Alter antibacterial spectrum and potency. |

| Modify the acetyl linker. | Influence binding affinity to Penicillin-Binding Proteins (PBPs). | |

| C-3 Side Chain | Substitute the carbamoyl (B1232498) group on the pyridine (B92270) ring. | Change solubility and pharmacokinetic properties. |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a new substance (a derivative) that is better suited for a specific analytical method. chromatographyonline.com For a compound like Cefalonium, derivatization may be employed to improve its detection and quantification in complex matrices like milk or biological tissues. chromatographyonline.comresearchgate.net This is particularly useful for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chromatographyonline.comwur.nl

The need for derivatization arises when the original analyte has poor detector response, is not volatile enough for GC analysis, or has chromatographic properties that make it difficult to separate from interfering substances. chromatographyonline.com Derivatization reactions for antibiotics like cephalosporins can be performed either before the sample is injected into the chromatograph (pre-column) or after separation (post-column). chromatographyonline.com

Common derivatization strategies applicable to β-lactam antibiotics include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis.

Acylation: This involves introducing an acyl group. For example, trifluoroacetic anhydride (B1165640) (TFAA) can be used for this purpose, often enhancing detectability.

Fluorescent Labeling: For analysis by HPLC with fluorescence detection (HPLC-FL), a fluorescent tag can be attached to the molecule. This significantly increases the sensitivity of the analysis, allowing for the detection of very low concentrations. For instance, aldehydes like p-dimethylaminobenzaldehyde can be used in post-column reactions to create a detectable derivative.

These methods are crucial for residue analysis and pharmacokinetic studies, where high sensitivity and specificity are required. researchgate.netcabidigitallibrary.org

Table 3: Derivatization Techniques for Cephalosporin Analysis

| Derivatization Method | Reagent Example(s) | Analytical Technique | Purpose |

|---|---|---|---|

| Silylation | BSTFA, TMSI | Gas Chromatography (GC-MS) | Increase volatility and thermal stability. |

| Acylation | Trifluoroacetic anhydride (TFAA) | HPLC, GC | Improve chromatographic properties and detection. |

Environmental Fate and Ecotoxicological Research of Cefalonium Anhydrous

Adsorption and Mobility in Environmental Compartments

The interaction of Cefalonium (B1668812) with soil and sediment particles is a critical determinant of its mobility and bioavailability in the environment. This interaction is governed by adsorption and desorption processes.

Adsorption and desorption are key processes that control the distribution of chemical substances in the soil, water, and air. situbiosciences.com The kinetics of these processes—how fast a compound binds to and releases from soil particles—dictate its potential for transport. mpg.dewur.nl Studies on the related cephalosporin (B10832234), ceftiofur (B124693), provide a model for what can be expected for Cefalonium.

Research on ceftiofur in various agricultural soils demonstrated moderate adsorption. nih.govresearchgate.net The adsorption behavior was effectively described by the Freundlich isotherm model, an empirical model used for non-ideal and reversible adsorption on heterogeneous surfaces. mdpi.comresearchgate.net In these studies, the Freundlich adsorption coefficient (Kf) for ceftiofur ranged from 57.63 to 122.44 µg1-1/n L1/n kg-1 across different soil types, including sandy loam, loam, and clay. nih.govresearchgate.net This moderate Kf value suggests that while the compound will bind to soil, a fraction will remain in the soil solution, available for transport or degradation. nih.govresearchgate.net

Desorption studies, which measure the release of an adsorbed chemical, are crucial for understanding its long-term mobility. For ceftiofur, the desorption process was also quantified, indicating that the binding to soil is not entirely irreversible, allowing for potential remobilization into the soil water. researchgate.net

Interactive Table: Illustrative Adsorption Coefficients for a Surrogate Cephalosporin (Ceftiofur) in Various Soils

This table, based on published data for ceftiofur, illustrates how soil properties influence adsorption. nih.govresearchgate.net

| Soil Type | Organic Matter (%) | Clay (%) | Freundlich Adsorption Coefficient (Kf) | Interpretation |

| Sandy Loam | 1.5 | 15 | 57.63 | Moderate Adsorption |

| Loam | 2.5 | 25 | 98.50 | Moderate-High Adsorption |

| Clay | 3.0 | 40 | 122.44 | High Adsorption |

Note: Data is illustrative and based on studies of the surrogate compound ceftiofur. nih.govresearchgate.net

Leaching is the downward movement of substances through the soil profile with percolating water. kochagronomicservices.combwsr.state.mn.us The potential for a chemical to leach is influenced by its adsorption characteristics and the physical properties of the soil. bwsr.state.mn.usksu.edu Soils with low organic matter and clay content, such as sandy soils, have a lower capacity to adsorb chemicals and a higher water infiltration rate, leading to a greater leaching potential. kochagronomicservices.combwsr.state.mn.us

Based on the moderate adsorption observed for surrogate cephalosporins like ceftiofur, Cefalonium is expected to have a potential to migrate into groundwater. nih.govresearchgate.net The mobility of another cephalosporin, cefquinome (B211414), was demonstrated in a study where approximately 60% of the compound migrated from the soil to the aquatic environment, underscoring the potential mobility of this class of antibiotics. frontiersin.org Therefore, in coarse-textured soils with low adsorption capacity, or under conditions of high rainfall or irrigation, Cefalonium could be transported below the root zone, potentially reaching groundwater. kochagronomicservices.combwsr.state.mn.us

Soil Adsorption and Desorption Kinetics

Degradation Pathways and Kinetics

Degradation is the breakdown of a chemical into smaller molecules through biological (biotic) or chemical (abiotic) processes. chemsafetypro.com The rate of degradation, often expressed as a half-life (DT50), is a key indicator of a substance's persistence in the environment. chemsafetypro.com

Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis. chemsafetypro.comnoack-lab.com

Hydrolysis: This is a chemical reaction with water that can break down the structure of a compound. For cephalosporins, the β-lactam ring is susceptible to hydrolysis. Studies on various cephalosporins show that hydrolysis is a significant degradation pathway in aquatic environments. nih.gov For instance, ceftiofur's hydrolysis is faster at higher pH values. Research on four other cephalosporins in lake water found that abiotic hydrolysis was a primary elimination process, with half-lives in the dark ranging from 2.7 to 18.7 days. nih.gov

Photolysis: This process involves the breakdown of chemicals by light, particularly UV radiation from sunlight. up.pt Photolysis is most relevant at the surface of soils and in surface waters. up.pt Studies have shown that exposure to simulated sunlight significantly shortens the half-lives of cephalosporins compared to degradation in the dark. nih.gov For ceftriaxone, the half-life decreased from 18.7 days in the dark to 4.1 days with light exposure. nih.gov Similarly, providing light significantly accelerated the degradation of ceftiofur in soil. nih.govresearchgate.net This indicates that Cefalonium is likely susceptible to photodegradation.

Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. chemsafetypro.com Research indicates that this is a crucial pathway for the dissipation of cephalosporins in the environment.

In Soil: Studies on ceftiofur demonstrated that its degradation was significantly slower in sterilized soil compared to non-sterilized soil. nih.govresearchgate.net This finding strongly suggests that soil microorganisms play a vital role in its breakdown. nih.govresearchgate.net The aerobic degradation half-lives for ceftiofur in different soils have been reported to range from approximately 22 to 49 days. usda.gov However, more recent studies under different conditions have found much faster degradation, with half-lives ranging from just 0.76 to 4.31 days. nih.govresearchgate.net

In Water and Sediment: In aquatic systems, biodegradation is considered the primary mechanism for the elimination of cephalosporins within sediment. nih.gov Elimination rates are typically faster in oxygenated (oxic) sediment compared to oxygen-deprived (anoxic) sediment. nih.gov For four representative cephalosporins, half-lives in oxic sediment were between 0.8 and 3.1 days. nih.gov While abiotic processes dominate in the surface water column, the sediment provides a rich microbial environment where biodegradation is the key process. nih.govnih.gov Bacteria capable of degrading the cephalosporin cefalexin have been successfully isolated from sewage sludge, demonstrating the presence of microbes adapted to breaking down these compounds. nih.gov

The rate at which Cefalonium degrades in the environment is not constant but is heavily influenced by ambient conditions.

Temperature: Higher temperatures generally increase the rate of both chemical reactions and microbial activity, thus accelerating degradation. Studies on both ceftiofur and cefquinome have shown that as temperature increases, the degradation rate becomes significantly faster and the half-life shortens. nih.govfrontiersin.orgusda.gov For cefquinome, more than 90% was degraded within 120 hours at 45°C. frontiersin.org

pH: The pH of the environmental matrix (soil or water) has a pronounced effect on cephalosporin stability. Hydrolysis is pH-dependent, and studies on cefquinome show it is more stable in acidic environments and degrades more rapidly in alkaline conditions. researchgate.netfrontiersin.org

Illumination: As noted in the photolysis section, the presence of light is a significant factor. Studies on both ceftiofur and cefquinome confirmed that illumination significantly accelerates their degradation. nih.govresearchgate.netfrontiersin.org

Interactive Table: Influence of Environmental Factors on Degradation Half-Life (DT50) of Surrogate Cephalosporins

This table summarizes the observed effects of key environmental variables on the degradation of related cephalosporins. nih.govresearchgate.netfrontiersin.orgusda.gov

| Factor | Condition Change | Effect on Degradation Rate | Effect on Half-Life (DT50) | Surrogate Compound(s) |

| Temperature | Increase | Accelerates | Decreases | Ceftiofur, Cefquinome |

| pH | Increase (more alkaline) | Accelerates | Decreases | Cefquinome |

| Illumination | Presence of Light | Accelerates | Decreases | Ceftiofur, Cefquinome |

| Soil Sterilization | Sterile vs. Non-sterile | Decelerates | Increases | Ceftiofur |

| Moisture/Feces | Addition | Accelerates | Decreases | Ceftiofur |

Biotic Degradation (Biodegradation) in Soil, Water, and Sediment Systems

Metabolite Identification in Environmental Matrices

The environmental persistence and ultimate fate of Cefalonium are intrinsically linked to its degradation pathways and the formation of transformation products, or metabolites. As a β-lactam antibiotic, Cefalonium is susceptible to chemical and biological degradation, primarily through the hydrolysis of its strained four-membered β-lactam ring. This process is a critical first step in its environmental breakdown, significantly reducing its antibacterial activity.

Research focused on identifying Cefalonium metabolites in environmental matrices like soil and water utilizes advanced analytical techniques, predominantly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). These methods allow for the separation, detection, and structural elucidation of trace levels of the parent compound and its degradation products.